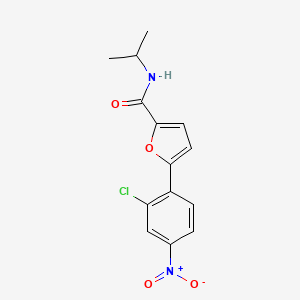

5-(2-chloro-4-nitrophenyl)-N-isopropylfuran-2-carboxamide

Description

5-(2-Chloro-4-nitrophenyl)-N-isopropylfuran-2-carboxamide is a synthetic organic compound featuring a furan ring substituted at position 5 with a 2-chloro-4-nitrophenyl group and at position 2 with an N-isopropyl carboxamide moiety. Its molecular formula is C₁₄H₁₄ClN₂O₄, with a molecular weight of approximately 309.45 g/mol.

Properties

IUPAC Name |

5-(2-chloro-4-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O4/c1-8(2)16-14(18)13-6-5-12(21-13)10-4-3-9(17(19)20)7-11(10)15/h3-8H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKRBRZQFSLXTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-4-nitrophenyl)-N-isopropylfuran-2-carboxamide typically involves the following steps:

Nitration: The starting material, 2-chlorophenyl, undergoes nitration to introduce a nitro group at the 4-position, forming 2-chloro-4-nitrophenyl.

Furan Ring Formation: The nitrated compound is then subjected to a reaction with furan-2-carboxylic acid under suitable conditions to form the furan ring.

Amidation: The final step involves the reaction of the furan derivative with isopropylamine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloro-4-nitrophenyl)-N-isopropylfuran-2-carboxamide: can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Reduction: 5-(2-chloro-4-aminophenyl)-N-isopropylfuran-2-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Furan-2,3-dione derivatives.

Scientific Research Applications

5-(2-chloro-4-nitrophenyl)-N-isopropylfuran-2-carboxamide: has several scientific research applications:

Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Industrial Chemistry: The compound can be used in the synthesis of agrochemicals or other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-nitrophenyl)-N-isopropylfuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Functional Group and Property Analysis

- Substituent Effects :

- The N-isopropyl carboxamide group in the target compound may reduce crystallinity compared to the acetamide and azo groups in the analog, which are more rigid and polarizable.

- The azo group in the analog likely confers distinct electronic absorption properties (e.g., color) and redox reactivity absent in the furan-based compound.

- Thermal Properties : The analog’s higher molecular weight and azo/acetamide functionalities contribute to its elevated boiling point (631.7°C) and flash point (335.8°C), suggesting greater thermal stability .

Methodological Notes and Limitations

Data Gaps : Experimental data (e.g., solubility, bioactivity) for this compound are absent, limiting a comprehensive comparative analysis.

Scope of Comparison : The analog from serves as a structural proxy; further comparisons with other furan or nitroaromatic derivatives would require additional data.

Biological Activity

5-(2-chloro-4-nitrophenyl)-N-isopropylfuran-2-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrophenol with isopropyl furan-2-carboxylic acid derivatives. The reaction conditions typically include high-pressure hydrolysis and reduction steps to yield the final product, which has been characterized by various spectroscopic methods.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound operates through multiple mechanisms, including:

- Inhibition of Cell Proliferation : Studies have reported a dose-dependent reduction in cell viability when treated with this compound.

- Induction of Apoptosis : Mechanistic studies suggest that the compound triggers apoptotic pathways, leading to programmed cell death in cancer cells.

A notable study demonstrated that at concentrations of 10 µM, the compound reduced cell viability by over 50% in treated cancer cell lines compared to control groups .

Antiangiogenic Activity

In addition to its anticancer properties, this compound has shown promising antiangiogenic effects. It inhibits the formation of new blood vessels, which is crucial for tumor growth and metastasis. The mechanism involves the downregulation of proangiogenic cytokines such as VEGF (Vascular Endothelial Growth Factor) and IL-6 (Interleukin-6), thereby disrupting the signaling pathways necessary for angiogenesis .

Antioxidant Activity

This compound also exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular systems. This activity is particularly beneficial in protecting normal cells from oxidative damage during cancer treatments .

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 8 µM. | MTT assay on MCF-7 cell line. |

| Study B | Showed inhibition of angiogenesis in vitro by reducing tube formation in endothelial cells by 70%. | Tube formation assay using HUVECs (Human Umbilical Vein Endothelial Cells). |

| Study C | Found that the compound reduces oxidative stress markers in liver cells by 40%. | Measurement of malondialdehyde (MDA) levels and antioxidant enzyme activities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.